molecular formula C15H18FN3O4S2 B2428177 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1172244-96-0

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2428177
CAS No.: 1172244-96-0
M. Wt: 387.44
InChI Key: NFGZSIOCMOXNNH-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H18FN3O4S2 and its molecular weight is 387.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4S2/c1-10-7-12(16)3-4-14(10)25(22,23)18-15-8-11(2)17-19(15)13-5-6-24(20,21)9-13/h3-4,7-8,13,18H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGZSIOCMOXNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide group, a pyrazole ring, and a dioxidotetrahydrothiophene moiety. Its molecular formula is C15H18FN3O4S2C_{15}H_{18}FN_{3}O_{4}S_{2}, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound's structure includes several functional groups that contribute to its biological activity:

  • Sulfonamide Group : Known for antibacterial properties.
  • Pyrazole Ring : Associated with various pharmacological effects including anti-inflammatory and anticancer activities.
  • Dioxidotetrahydrothiophene Moiety : Imparts stability and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity
Studies have shown that compounds containing pyrazole and sulfonamide functionalities can inhibit cancer cell proliferation. The specific interactions of this compound with cellular pathways are under investigation, but preliminary data suggest it may affect cell cycle regulation and apoptosis in cancer cells.

2. Anti-inflammatory Properties
The sulfonamide moiety is known for its anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

3. Enzyme Inhibition
Research has indicated that similar compounds can act as enzyme inhibitors. For instance, they may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Research Findings

Recent studies have explored the biological activity of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme inhibitionInhibition of COX enzymes

Case Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit promising anticancer properties. In particular, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide has been evaluated for its cytotoxic effects against various cancer cell lines. Research utilizing molecular docking simulations suggests that this compound can effectively bind to targets involved in cancer proliferation pathways, potentially inhibiting tumor growth .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against both bacterial and fungal strains. Studies have shown that derivatives of sulfonamides, including this compound, exhibit broad-spectrum activity due to their ability to inhibit key enzymes in microbial metabolism. This makes them valuable candidates for developing new antibiotics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrazole-based compounds. The presence of the tetrahydrothiophene moiety in this compound contributes to its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Antioxidant Activity

The antioxidant capabilities of this compound have been investigated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant for therapeutic applications aimed at preventing oxidative damage associated with chronic diseases .

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various pyrazole derivatives revealed that this compound showed significant activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL, respectively .

Q & A

基础研究问题

如何设计目标化合物的合成路线,并优化关键中间体的反应条件?

方法论

  • 步骤1 :参考类似吡唑磺胺类化合物的合成路径(如 中吡唑三酮衍生物的合成),采用分步缩合策略。例如,先合成四氢噻吩-3-基吡唑中间体,再引入磺酰胺基团。
  • 步骤2 :通过正交实验优化反应条件。例如, 中使用DMF作溶剂、K₂CO₃作碱的烷基化反应,可调整反应温度(室温至80℃)和摩尔比(1:1.1~1.5)以提高产率。
  • 步骤3 :通过薄层色谱(TLC)或高效液相色谱(HPLC)监控反应进程,确保中间体纯度。

如何利用光谱技术确认化合物的结构?

方法论

  • 核磁共振(NMR) :分析¹H和¹³C NMR谱,验证吡唑环、四氢噻吩二氧基团及磺酰胺基团的化学位移。例如, 中通过NMR确认了吡唑环的取代模式。
  • 质谱(MS) :采用高分辨质谱(HRMS)验证分子量,如 中通过质谱数据匹配目标分子式。
  • 红外光谱(IR) :检测特征吸收峰(如磺酰胺的S=O伸缩振动~1350 cm⁻¹)。

高级研究问题

当不同批次合成产物的生物活性出现显著差异时,如何系统分析可能的结构差异或杂质影响?

方法论

  • 结构差异分析
    • 使用单晶X射线衍射(如 所述)确认不同批次产物的三维结构是否一致。
    • 通过差示扫描量热法(DSC)检测是否存在多晶型现象。
  • 杂质鉴定
    • 采用LC-MS/MS分析副产物,对比 中补充数据中的杂质谱。
    • 使用制备型HPLC分离杂质,并通过NMR和质谱进行结构鉴定。

如何利用X射线晶体学解析目标化合物的三维结构,并评估不同晶型对药理活性的影响?

方法论

  • 晶体培养 :采用溶剂挥发法(如甲醇/水混合溶剂),优化结晶条件(温度、浓度梯度)。
  • 数据采集与处理
    • 使用SHELX程序(如SHELXL)进行结构精修,参考 中的策略处理晶体学数据中的异常散射或无序现象。
    • 分析晶胞参数和空间群(如 中P2₁/c空间群的确定)。
  • 晶型-活性关系
    • 通过体外活性实验(如酶抑制试验)比较不同晶型的IC₅₀值,结合分子对接模拟(如AutoDock)分析晶型对结合位点的影响。

如何通过计算化学方法预测目标化合物的代谢稳定性及毒性?

方法论

  • 代谢位点预测 :使用ADMET预测软件(如Schrödinger QikProp),分析磺酰胺基团和氟原子的代谢易感性。
  • 毒性评估
    • 基于QSAR模型预测致突变性(如Derek Nexus)。
    • 对比 中类似化合物的毒理学数据,评估氟取代基对毒性的影响。

数据矛盾处理与验证

若文献报道的合成产率与实验结果存在显著差异,如何定位问题来源?

方法论

  • 反应条件复现 :严格对照文献条件(如 中异恶唑基吡唑的合成温度、惰性气体保护)。
  • 中间体表征 :通过中间体的NMR和质谱数据比对,确认是否因中间体纯度不足导致产率下降。
  • 催化剂活性验证 :重新滴定催化剂(如Pd/C的活性批次),排除催化剂失活的可能性。

参考文献与工具

  • 晶体学工具 :SHELX系列程序(结构解析与精修)
  • 合成参考 :吡唑环构建
  • 安全规范 :GBZ 2.1-2007(化学品职业接触限值)

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